molecular formula C16H12Cl2O4 B10976863 4-Acetylphenyl 2-(2,4-dichlorophenoxy)acetate

4-Acetylphenyl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B10976863
M. Wt: 339.2 g/mol
InChI Key: OJMGCWJIOWKBLJ-UHFFFAOYSA-N
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Description

4-Acetylphenyl 2-(2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C16H13Cl2NO3 It is known for its unique chemical structure, which combines an acetylphenyl group with a dichlorophenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 4-acetylphenol with 2-(2,4-dichlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The dichlorophenoxy group can be reduced to form a phenol derivative.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 4-Acetylphenyl 2-(2,4-dichlorophenoxy)acetic acid.

    Reduction: 4-Acetylphenyl 2-(2,4-dichlorophenoxy)phenol.

    Substitution: 4-Acetylphenyl 2-(2,4-dihydroxyphenoxy)acetate or 4-Acetylphenyl 2-(2,4-diaminophenoxy)acetate.

Scientific Research Applications

4-Acetylphenyl 2-(2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The dichlorophenoxy group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-Acetylphenyl 2-(2,4-dichlorophenoxy)acetate can be compared with other similar compounds, such as:

    4-Acetylphenyl 2-(2,4-dichlorophenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.

    4-Acetylphenyl 2-(2,4-dichlorophenoxy)phenol: Similar structure but with a phenol group instead of an ester.

    4-Acetylphenyl 2-(2,4-dihydroxyphenoxy)acetate: Similar structure but with hydroxyl groups instead of chlorine atoms.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12Cl2O4

Molecular Weight

339.2 g/mol

IUPAC Name

(4-acetylphenyl) 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C16H12Cl2O4/c1-10(19)11-2-5-13(6-3-11)22-16(20)9-21-15-7-4-12(17)8-14(15)18/h2-8H,9H2,1H3

InChI Key

OJMGCWJIOWKBLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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